Ser-Leu

Catalog No.
S3565405
CAS No.
6665-16-3
M.F
C9H18N2O4
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ser-Leu

CAS Number

6665-16-3

Product Name

Ser-Leu

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C9H18N2O4/c1-5(2)3-7(9(14)15)11-8(13)6(10)4-12/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1

InChI Key

NFDYGNFETJVMSE-BQBZGAKWSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N

Peptide Research and Drug Discovery

Dipeptides like Ser-Leu serve as important building blocks for proteins. Understanding how these short chains interact with biological systems can be crucial for drug discovery. Researchers are studying Ser-Leu's role in protein folding, enzymatic activity, and cell signaling pathways. This knowledge can help design novel therapeutic agents that target specific processes in diseases ().

Substrate Specificity for Enzymes

Enzymes are biological catalysts that drive many cellular functions. Their activity depends on their ability to bind specific substrates, like Ser-Leu. By studying how enzymes interact with Ser-Leu, researchers can gain insights into enzyme function and develop new strategies for enzyme inhibition or activation. This information is valuable for understanding metabolic pathways and designing drugs that target specific enzymes ().

Ser-Leu, or L-serine and L-leucine, is a dipeptide composed of two amino acids. It plays a significant role as a metabolite in various biological processes. The molecular formula for Ser-Leu is C9H18N2O4C_9H_{18}N_2O_4, with an average mass of approximately 218.25 g/mol . This compound is notable for its involvement in protein synthesis and its potential applications in biotechnology and medicine.

Typical of peptides, including hydrolysis and transpeptidation. Hydrolysis involves the cleavage of the peptide bond, yielding free serine and leucine, while transpeptidation can facilitate the formation of new peptide bonds with other amino acids or peptides. These reactions are crucial for understanding the stability and reactivity of peptide compounds in biological systems.

The biological activity of Ser-Leu is linked to its role as a metabolite. It has been shown to influence protein synthesis and may play a part in cellular signaling pathways. Additionally, dipeptides like Ser-Leu can exhibit antioxidant properties, contributing to cellular protection against oxidative stress . Some studies suggest that the presence of specific amino acid sequences can affect the functionality of proteins, thereby influencing various metabolic pathways.

Ser-Leu can be synthesized through several methods:

  • Chemical Synthesis: Traditional solid-phase peptide synthesis can be employed, where L-serine and L-leucine are sequentially added to a growing peptide chain.
  • Enzymatic Synthesis: Using specific enzymes such as proteases or ligases, Ser-Leu can be synthesized from its constituent amino acids under mild conditions.
  • Cell-Free Systems: Recent advancements in synthetic biology have led to the development of cell-free translation systems that utilize engineered tRNA to produce peptides like Ser-Leu efficiently .

Research into the interactions of Ser-Leu with other biomolecules is ongoing. Studies indicate that dipeptides can modulate enzyme activities and influence receptor interactions, potentially altering physiological responses. For instance, Ser-Leu's interactions with proteasomes suggest it may play a role in regulating protein degradation pathways . Additionally, its impact on immune cell function has been noted, indicating possible roles in immunomodulation.

Several compounds share structural similarities with Ser-Leu. Here are some notable examples:

Compound NameCompositionUnique Features
Leu-SerL-leucine + L-serineReverse sequence; may exhibit different biological activities
HMB-Val-Ser-Leu-VEHydroxy-methylbutyrate + Valine + Serine + LeucinePotent proteasome inhibitor with specific activity
Gly-SerGlycine + L-serineSimpler structure; often involved in metabolic pathways
Ala-LeuAlanine + L-leucineKnown for its role in protein structure stabilization

Uniqueness of Ser-Leu

Ser-Leu is unique due to its specific sequence and composition that may confer distinct biological properties compared to similar dipeptides. Its dual amino acid composition allows it to participate in various metabolic pathways while also potentially influencing protein structure and function more effectively than simpler or differently sequenced compounds.

XLogP3

-2.5

Sequence

SL

Wikipedia

Ser-Leu

Dates

Modify: 2023-08-20

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